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Geranyl Linalool O-β-D-Glucoside

Fragrance delivery Pro-fragrance Controlled release

Geranyl Linalool O-β-D-Glucoside (C₂₆H₄₄O₆, MW 452.62) is an acyclic diterpene glycoside formed by O‑β‑D‑glucosylation of the tertiary diterpene alcohol geranyl linalool. The aglycone, geranyl linalool (C₂₀H₃₄O), is a well‑characterized fragrance ingredient used in fine fragrances, cosmetics, and household products and is classified as a straight‑chain diterpenoid.

Molecular Formula C₂₆H₄₄O₆
Molecular Weight 452.62
Cat. No. B1153767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyl Linalool O-β-D-Glucoside
Synonyms(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(((6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
Molecular FormulaC₂₆H₄₄O₆
Molecular Weight452.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geranyl Linalool O-β-D-Glucoside – Acyclic Diterpene Glycoside Precursor for Controlled Fragrance Release


Geranyl Linalool O-β-D-Glucoside (C₂₆H₄₄O₆, MW 452.62) is an acyclic diterpene glycoside formed by O‑β‑D‑glucosylation of the tertiary diterpene alcohol geranyl linalool . The aglycone, geranyl linalool (C₂₀H₃₄O), is a well‑characterized fragrance ingredient used in fine fragrances, cosmetics, and household products and is classified as a straight‑chain diterpenoid [1]. The addition of a β‑D‑glucose moiety converts the volatile parent molecule into a non‑volatile, water‑soluble storage form that can later release the active volatile upon enzymatic or thermal activation.

Why Monoterpenyl Glucoside Analogs Cannot Substitute for Geranyl Linalool O-β-D-Glucoside


Due to the tertiary alcohol nature of the geranyl linalool aglycone, Geranyl Linalool O-β-D-Glucoside is not recognized as a substrate by β‑glucosidases that efficiently hydrolyze primary‑alcohol monoterpenyl glucosides such as geranyl‑β‑D‑glucoside [1]. Both plant β‑glucosidases (e.g., from grape and sweet almond) and cloned bacterial enzymes fail to cleave tertiary‑alcohol β‑D‑glucosides, whereas they rapidly hydrolyze primary‑alcohol conjugates of geraniol, nerol, and citronellol [2]. Consequently, substituting a primary‑alcohol glucoside for this compound results in fundamentally different enzymatic release rates, biological half‑life, and application‑dependent fragrance delivery profiles.

Geranyl Linalool O-β-D-Glucoside: Quantitative Differentiation Evidence for Scientific Selection


Volatility Suppression: Vapor Pressure Contrast Between Glucoside and Free Aglycone

Geranyl Linalool O-β-D-Glucoside is a non‑volatile, odorless glycosidic form, while the parent geranyl linalool exhibits a calculated vapor pressure of 1.76 × 10⁻⁵ mm Hg at 25 °C [2]. Glycosides are well‑established as non‑volatile storage forms in plants, where they accumulate without olfactory impact until hydrolyzed [1].

Fragrance delivery Pro-fragrance Controlled release

Enzymatic Hydrolysis Resistance: Tertiary vs. Primary Alcohol Glycoside Substrate Specificity

Among monoterpenyl β‑D‑glucosides, geranyl‑β‑D‑glucoside (primary alcohol) exhibits the highest hydrolysis activity with cloned Bacillus polymyxa β‑glucosidases, while tertiary‑alcohol glucosides such as linalyl‑ and α‑terpinyl‑β‑D‑glucosides are not substrates at all [1]. Plant β‑glucosidases further hydrolyze only primary‑alcohol β‑D‑glucosides (geraniol, nerol, citronellol) and show negligible activity toward tertiary‑alcohol conjugates [2]. Because the aglycone geranyl linalool is a tertiary alcohol, its glucoside is predicted to share this hydrolysis resistance, sharply differentiating it from commonly used primary‑alcohol glucosides.

Enzyme specificity Glycoside hydrolysis Biocatalysis

Thermal Release Temperature Profile by Analogy to Geranyl-β-D-Glucopyranoside

Direct thermogravimetric data for Geranyl Linalool O-β-D-Glucoside are not publicly available; however, the structurally related geranyl‑β‑D‑glucopyranoside provides a conservative proxy. That compound begins significant pyrolysis at 300 °C, releasing geraniol as the dominant volatile product, whereas below 200 °C negligible degradation occurs [1]. By contrast, free geranyl linalool has a boiling point of 250 °C and would volatilize directly at lower temperatures. Extrapolating to the higher‑molecular‑weight diterpene glycoside suggests a similarly elevated thermal release threshold relative to the free aglycone.

Pyrolysis Thermal fragrance release Tobacco science

Geranyl Linalool O-β-D-Glucoside: Evidence‑Backed Research and Industrial Application Scenarios


Triggered Fragrance Release in Personal Care Products

In leave‑on cosmetic formulations, Geranyl Linalool O-β-D-Glucoside remains odorless on the shelf due to its non‑volatile glycosidic nature [1]. Upon application, skin‑resident β‑glucosidases are unable to rapidly hydrolyze the tertiary‑alcohol glycoside [2], resulting in gradual release of the volatile aglycone only upon contact with specific hydrolases or acidic skin pH. This provides sustained fragrance longevity without an initial olfactory burst, differentiating it from free geranyl linalool which would volatilize immediately.

High‑Temperature Flavor Delivery in Tobacco and Heated Products

The glycoside can be incorporated into cigarette or heated‑tobacco substrates; during smoking, combustion temperatures (≥300 °C) surpass the predicted pyrolysis onset of the glycosidic bond, releasing geranyl linalool at the critical temperature window [1]. Free geranyl linalool (vapor pressure 1.76 × 10⁻⁵ mm Hg at 25 °C [2]) would evaporate prematurely if added directly, leading to significant loss before consumption. The glycoside thus serves as a heat‑triggered pro‑fragrance, preserving the volatile payload until the moment of use.

Selective Release in Enzyme‑Based Assays and Industrial Biocatalysis

For research applications requiring selective liberation of different terpene alcohols, Geranyl Linalool O-β-D-Glucoside can serve as a non‑cleavable control when using plant‑derived β‑glucosidases that only process primary‑alcohol glycosides [1]. This selectivity allows researchers to distinguish between primary‑ and tertiary‑alcohol glycoside pools in complex plant extracts or fermentation broths, and to develop enzyme cocktails that activate only specific precursor classes.

Pro‑Fragrance Delivery Systems for Household and Industrial Cleaners

Formulating Geranyl Linalool O-β-D-Glucoside into hard‑surface cleaners ensures that the fragrance is released only upon thermal stress or specific chemical triggers, rather than dissipating rapidly during storage. The free aglycone, despite its low vapor pressure, still exhibits noticeable headspace concentration over time, whereas the glycoside remains confined to the solid or liquid phase until activation [1]. This property is particularly advantageous for products requiring long shelf‑life with retained fragrance potential.

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